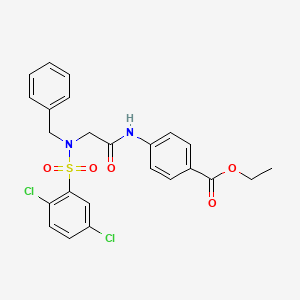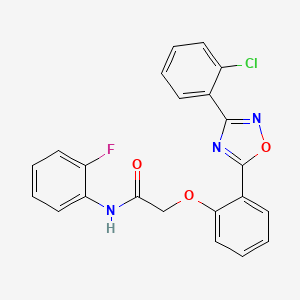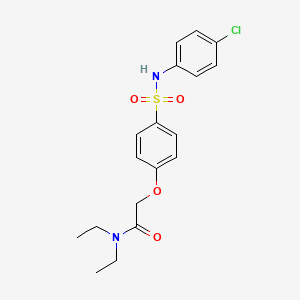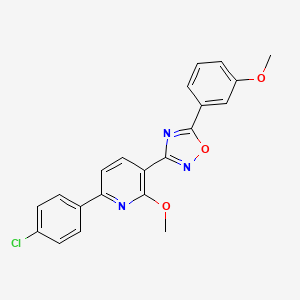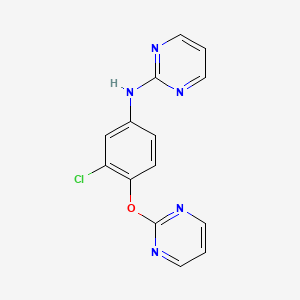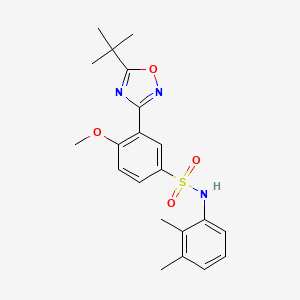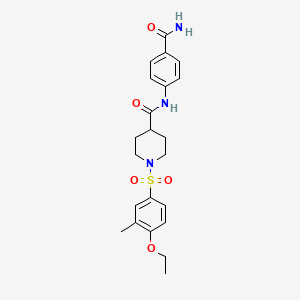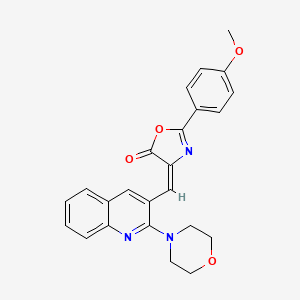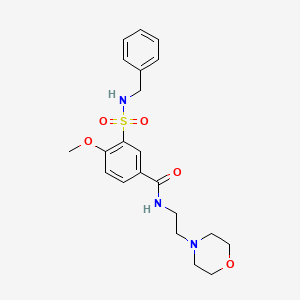
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB belongs to the family of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have found that 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Furthermore, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of using 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide. One area of interest is the development of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and toxicity of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide in vivo. Overall, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its pharmacological properties.
合成法
The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-amino-4-methoxybenzoic acid with diethyl sulfamoyl chloride and 2-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified by column chromatography to obtain pure 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide.
科学的研究の応用
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-7-18(21(25)22-9-10-24-11-13-29-14-12-24)15-20(19)30(26,27)23-16-17-5-3-2-4-6-17/h2-8,15,23H,9-14,16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJILOSCEFPJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


